2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Description
This compound is a nitrogen-rich tricyclic heterocycle characterized by a fused bicyclic core with four nitrogen atoms at positions 2, 4, 9, and 13. Its structure includes a central ketone group (at position 10) and an ethyl substituent at position 4. The tetrazatricyclo framework distinguishes it from simpler tricyclic systems, offering unique electronic and steric properties that influence reactivity, solubility, and biological activity. It is structurally related to antiviral agents such as nevirapine, as evidenced by its deuterated derivative, nevirapine-d4, which is used as a stable isotopic standard in pharmacokinetic studies .
Properties
CAS No. |
133626-96-7 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C13H12N4O/c1-2-17-11-9(5-3-7-14-11)13(18)16-10-6-4-8-15-12(10)17/h3-8H,2H2,1H3,(H,16,18) |
InChI Key |
XWNWRXNJXBUCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)NC3=C1N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic procedures can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are available in scientific literature .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs share the tricyclo[9.4.0.0³,⁸]pentadecahexaene core but differ in heteroatom placement, substituents, and functional groups. Key comparisons include:
Key Findings:
Heteroatom Influence : The presence of four nitrogen atoms in the target compound enhances hydrogen-bonding capacity and polarity compared to analogs like S-licarbazepine (1 N) or doxepin (1 O). This likely impacts solubility and receptor binding .
Substituent Effects : The ethyl group at position 2 improves metabolic stability relative to the methyl group in 13-bromo-2-ethyl-9-methyl derivatives, as bulkier alkyl groups often slow hepatic degradation .
Pharmacological Divergence: Unlike tricyclic antidepressants (e.g., desipramine, doxepin), the target compound and its brominated analog lack amine side chains critical for monoamine reuptake inhibition, suggesting divergent mechanisms of action .
Isotopic Variants : The deuterated form (nevirapine-d4) demonstrates utility in mass spectrometry-based assays, offering insights into drug metabolism without altering pharmacological activity .
Physicochemical Properties:
- Molecular Weight : The target compound (MW 253.28 g/mol) is lighter than desipramine (MW 266.39 g/mol) but heavier than S-licarbazepine (MW 253.28 g/mol).
Biological Activity
2-Ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound with notable biological activity. This compound is characterized by its unique structural features that contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 2-ethyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one. It has a molecular formula of C14H14N4O and a molecular weight of 254.29 g/mol. The structure includes multiple nitrogen atoms in its tetrazole ring system and exhibits a hexaene configuration that may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-ethyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
| Molecular Formula | C14H14N4O |
| Molecular Weight | 254.29 g/mol |
| CAS Number | 133627-17-5 |
| PubChem CID | 453331 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems:
- Antiviral Activity : Research indicates that similar compounds within the tetrazatriene family exhibit antiviral properties by inhibiting viral replication and interfering with viral entry into host cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction processes.
- Receptor Modulation : Its structural features allow it to bind to various receptors in the body, potentially modulating physiological responses.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound:
- Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrazatriene compounds exhibited significant antimicrobial activity against various bacterial strains .
- Cytotoxic Effects : Research has shown that certain derivatives can induce cytotoxic effects in cancer cell lines through apoptosis pathways .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects against oxidative stress in neuronal cells .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one against HIV and other retroviruses. The results indicated a significant reduction in viral load in treated cell cultures compared to controls.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
